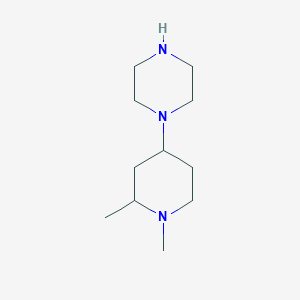

1-(1,2-Dimethylpiperidin-4-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N3 |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-(1,2-dimethylpiperidin-4-yl)piperazine |

InChI |

InChI=1S/C11H23N3/c1-10-9-11(3-6-13(10)2)14-7-4-12-5-8-14/h10-12H,3-9H2,1-2H3 |

InChI Key |

GLOYJXHVEIKBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1C)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,2 Dimethylpiperidin 4 Yl Piperazine and Analogues

General Strategies for Piperidine (B6355638) and Piperazine (B1678402) Ring Formation

The construction of piperidine and piperazine cores is a well-established area of organic synthesis, with numerous methods developed to afford a wide range of substituted derivatives.

Nucleophilic substitution is a cornerstone of piperazine functionalization. N-alkylation is frequently achieved by reacting a piperazine derivative with an alkyl halide or sulfonate. nih.gov This method is one of the three primary ways to create N-alkyl analogs of piperazine, alongside reductive amination and the reduction of carboxyamides. mdpi.com For instance, the reaction can be performed by heating an excess of piperazine with an alkyl halide in a basic solvent like pyridine (B92270). Another common approach involves the use of a mono-protected piperazine, such as 1-Boc-piperazine, which allows for selective alkylation at the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product.

N-arylation of piperazines traditionally involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov However, this method can be limited by harsh conditions and the cost of substituted anilines. A more direct nucleophilic aromatic substitution (SNAr) is also possible, particularly on electron-deficient (hetero)arenes where a leaving group can be readily displaced by the piperazine nucleophile. nih.gov

Table 1: Common Nucleophilic Substitution Reactions for Piperazine Synthesis

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Piperazine, Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-Alkylpiperazine |

| N-Arylation (Classical) | Aniline, bis(2-chloroethyl)amine HCl | High Temperature | N-Arylpiperazine |

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a principal method for N-arylation. nih.gov This reaction offers a powerful alternative to traditional methods, allowing for the coupling of a wide variety of aryl halides and amines under milder conditions with greater functional group tolerance. The development of various generations of palladium catalysts and specialized phosphine (B1218219) ligands has significantly expanded the scope of this transformation, making it applicable to the synthesis of numerous pharmaceuticals.

The Ullmann–Goldberg reaction, which utilizes a copper catalyst, is another important method for N-arylation. While it often requires higher temperatures than its palladium-catalyzed counterpart, it remains a valuable tool in the synthetic chemist's arsenal (B13267) for creating N-arylpiperazines. nih.gov These catalytic methods have largely replaced harsher techniques for the synthesis of aryl amines and have been instrumental in the development of complex molecules.

Beyond substitution and cross-coupling, various cyclization and condensation reactions are employed to construct piperidine and piperazine rings.

For piperazine synthesis, methods include the reductive cyclization of dioximes, which can be formed from a primary amine via a double Michael addition to nitrosoalkenes. nih.gov This strategy allows for the creation of carbon-substituted piperazines. nih.gov Another approach is the Dieckmann cyclization of substrates like CH₂(activated)-N(R)C(O)CH₂N(R')CO₂Ph to form piperazine-2,5-diones, which can be subsequently reduced to the corresponding piperazine. The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives is also an efficient route to functionalized piperazines. researchgate.netrsc.org

Piperidine ring synthesis is equally diverse. Intramolecular cyclization is a major route, involving reactions like the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations. nih.gov For example, a gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols in a modular and stereoselective manner. nih.gov Reductive amination of δ-amino aldehydes or ketones is another key intramolecular strategy. nih.gov Intermolecular methods, such as the [5+1] annulation reported by Donohoe et al., enable the stereoselective synthesis of substituted piperidines from simpler precursors. nih.gov

Table 2: Selected Cyclization and Condensation Methods

| Ring System | Method | Key Precursors | Noteworthy Features |

|---|---|---|---|

| Piperazine | Reductive Cyclization | Dioximes | Stereoselective, forms C-substituted piperazines. nih.gov |

| Piperazine | DABCO Cleavage | DABCO derivatives, Activating agents | Efficient for functionalized piperazines. rsc.org |

| Piperidine | Intramolecular Cyclization | Amino-alkenes, -aldehydes, etc. | High stereocontrol, diverse strategies available. nih.gov |

Targeted Synthesis of 1-(1,2-Dimethylpiperidin-4-yl)piperazine Scaffolds

The targeted synthesis of a complex molecule like this compound involves connecting the two pre-formed heterocyclic rings or building one onto the other. A common and effective strategy for linking a piperidine ketone to a piperazine is through reductive amination.

A general approach involves the reaction of N-Boc-piperidin-4-one with N-methylpiperazine. The resulting enamine intermediate is then reduced, often using a reducing agent like sodium triacetoxyborohydride. The final step is the removal of the Boc protecting group under acidic conditions to yield the piperidinylpiperazine core. This method is utilized in the synthesis of analogues such as 1-methyl-4-(4-piperidinyl)piperazine. chemicalbook.com

The presence of two methyl groups on the piperidine ring of the target compound introduces significant stereochemical complexity. The methyl groups at the C1 and C2 positions can exist in either a cis or trans relationship, and the C2 and C4 carbons are chiral centers. Achieving stereochemical control is therefore a critical challenge.

Enantioselective synthesis of substituted piperidines is an active area of research. Methods to produce chiral piperidines include asymmetric hydrogenation of pyridine derivatives, stereoselective conjugate additions to chiral lactams, and copper-catalyzed asymmetric cyclizative aminoboration of amino-alkenes. nih.govnih.govresearchgate.net For a 2-substituted piperidine, a key strategy is the asymmetric hydrogenation of a corresponding pyridinium (B92312) salt using a chiral catalyst. For a 2,4-disubstituted piperidine, a stereoselective conjugate addition of an organocuprate to a chiral unsaturated lactam can establish the desired cis or trans relationship between the substituents. nih.gov

In the context of this compound, the synthesis would likely begin with the construction of a stereochemically defined 1,2-dimethylpiperidin-4-one (B176407) intermediate. This chiral ketone could then be coupled with the desired piperazine derivative via reductive amination. The stereochemistry of the piperazine addition at C4 would also need to be controlled, which can often be influenced by the choice of reducing agent and the steric environment of the ketone.

The synthesis of complex pharmaceutical agents often involves multi-step sequences where piperidine-piperazine hybrids are key intermediates or final products. researchgate.net The antipsychotic drug Cariprazine, for example, features a trans-substituted cyclohexyl moiety linked to a piperazine ring, a structure analogous to the piperidinyl-piperazine core. researchgate.neteurekaselect.com Its synthesis showcases relevant multi-step strategies.

A typical sequence for such a complex hybrid might involve:

Synthesis of a Core Scaffold: Preparation of a functionalized piperidine or cyclohexane (B81311) ring with appropriate protecting groups and stereochemistry. This can itself be a multi-step process. researchgate.net

Functional Group Interconversion: Modifying the core scaffold to introduce a group suitable for coupling, such as an aldehyde for reductive amination or a leaving group for nucleophilic substitution. eurekaselect.com

Coupling Reaction: Linking the piperidine fragment with the piperazine fragment. Reductive amination is a frequently employed method for this step. mdpi.comnih.gov

Final Elaboration: Adding further substituents to the hybrid structure to complete the synthesis of the target molecule. google.com

High-Throughput and Parallel Synthesis Approaches for Analog Libraries

High-throughput and parallel synthesis strategies are instrumental in the rapid generation of compound libraries based on the this compound core. These methodologies allow for the simultaneous synthesis of numerous analogues, significantly accelerating the discovery of compounds with desired biological activities.

Multicomponent reactions (MCRs) are another powerful tool for high-throughput synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. The Ugi reaction, a well-known MCR, has been utilized to create libraries of peptidomimetic compounds and can be envisioned for the derivatization of the this compound core. Automated platforms, such as those using acoustic dispensing ejection technology, can facilitate the preparation of large libraries in a nanoscale format, allowing for the rapid screening of numerous compounds.

The generation of analog libraries of the this compound scaffold can be approached by utilizing the pre-formed substituted piperidine-piperazine core and introducing diversity at the terminal nitrogen of the piperazine. A representative parallel synthesis approach is outlined in the table below.

| Starting Material | Reaction Type | Reagent Class | Product Class | Potential for High-Throughput Screening |

|---|---|---|---|---|

| This compound | N-Alkylation | Alkyl Halides | N-Alkyl-1-(1,2-dimethylpiperidin-4-yl)piperazine Analogues | High |

| This compound | N-Acylation | Acyl Chlorides/Carboxylic Acids | N-Acyl-1-(1,2-dimethylpiperidin-4-yl)piperazine Analogues | High |

| This compound | Reductive Amination | Aldehydes/Ketones | N-Alkyl-1-(1,2-dimethylpiperidin-4-yl)piperazine Analogues | High |

| This compound | Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl-1-(1,2-dimethylpiperidin-4-yl)piperazine Analogues | High |

| This compound | Urea (B33335)/Thiourea (B124793) Formation | Isocyanates/Isothiocyanates | N-Carbamoyl/N-Thiocarbamoyl-1-(1,2-dimethylpiperidin-4-yl)piperazine Analogues | High |

Derivatization Strategies for Structural Diversification of the this compound Moiety

Structural diversification of the this compound moiety is essential for fine-tuning its pharmacological properties. Derivatization primarily targets the secondary amine on the piperazine ring, which is a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Arylation: One of the most common derivatization strategies is the N-alkylation of the piperazine nitrogen. This can be achieved through nucleophilic substitution with a range of alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com Reductive amination offers a broad scope of commercially available aldehydes and ketones, allowing for the introduction of diverse alkyl and arylalkyl substituents. For instance, a series of N-alkyl piperazine-based CXCR4 antagonists were synthesized, demonstrating the utility of this approach in modifying the pharmacokinetic properties of the parent compound. nih.gov N-arylation can be accomplished using methods such as the Buchwald-Hartwig coupling, enabling the introduction of various aryl and heteroaryl groups.

N-Acylation and Sulfonylation: The piperazine nitrogen can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids using standard coupling reagents. This introduces an amide functionality, which can alter the electronic and steric properties of the molecule. A method for the selective mono-acylation of piperazine has been developed, which can be adapted for the target compound. colab.ws Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, which are known to be important functional groups in many bioactive molecules. mdpi.com The introduction of acyl and sulfonyl groups can significantly impact the potency and selectivity of the resulting analogues. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates provides access to a wide array of urea and thiourea derivatives, respectively. These functional groups can participate in hydrogen bonding interactions with biological targets and have been incorporated into potent enzyme inhibitors.

The table below summarizes various derivatization strategies and the resulting functional groups that can be introduced onto the this compound scaffold.

| Derivatization Strategy | Reagents | Functional Group Introduced | Key Research Findings |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Tertiary Amine | Can improve metabolic stability and modulate receptor affinity. nih.gov |

| N-Acylation | Acyl chlorides, Carboxylic acids + coupling agents | Amide | N4-acylation of piperazine can be beneficial for achieving high potency in enzyme inhibitors. nih.gov |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperazine | Allows for the introduction of diverse aromatic systems. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Sulfonyl-substituted ureas with a piperazine moiety have shown high inhibitory potency. mdpi.comnih.gov |

| Urea Formation | Isocyanates | Urea | Can introduce additional hydrogen bonding capabilities. |

| Thiourea Formation | Isothiocyanates | Thiourea | Can serve as a bioisostere for the urea group. |

Structure Activity Relationship Sar Studies of 1 1,2 Dimethylpiperidin 4 Yl Piperazine Derivatives

Systematic Positional Scanning and Substituent Effects on Biological Target Modulation

Systematic positional scanning is a crucial strategy in medicinal chemistry to understand how the placement and nature of substituents on a core scaffold influence biological activity. For a molecule like 1-(1,2-Dimethylpiperidin-4-yl)piperazine, this would involve synthesizing and testing analogs with substituents at various positions on both the piperidine (B6355638) and piperazine (B1678402) rings.

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter the interaction of the molecule with its biological target. For instance, studies on other heterocyclic compounds have shown that the introduction of EWGs or EDGs can impact biological activity by modifying the molecule's electrostatic potential and its ability to form key interactions, such as hydrogen bonds or pi-stacking, with receptor residues. The size, electronegativity, and electron affinity of a substituent can lead to varied biological responses.

In analogous series of piperazine derivatives, modifications to the piperazine ring have been shown to be critical for receptor affinity. For example, in a series of pyridyl-piperazinyl-piperidine derivatives, substitution on the piperazine ring had a pronounced effect on CXCR3 receptor affinity. Similarly, for other piperazine-containing compounds, aryl substituents on the piperazine ring have been varied to explore the impact on the inhibition of inflammatory caspases.

Conformational Analysis and Bioisosteric Replacements in SAR Optimization

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, the stereochemistry of the two methyl groups on the piperidine ring (at positions 1 and 2) will significantly influence the preferred chair conformation of the piperidine ring and the relative orientation of the piperazine substituent (axial vs. equatorial). Conformational analysis of related 2-substituted piperazines has shown a preference for the axial conformation, which can be further stabilized by intramolecular interactions. This preferred conformation dictates the spatial arrangement of key pharmacophoric features and their presentation to the receptor binding site.

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, potential bioisosteric replacements could include:

Piperazine Ring Analogs: Replacing the piperazine moiety with other cyclic diamines or diazaspiroalkanes. Studies on sigma-2 receptor ligands have explored such replacements, although this often resulted in a change in receptor affinity.

Piperidine Ring Analogs: Modification or replacement of the dimethylpiperidine ring.

Methyl Group Bioisosteres: Replacing the methyl groups with other small alkyl groups or functional groups of similar size and lipophilicity.

The goal of these replacements would be to fine-tune the molecule's properties to achieve a more optimal interaction with its target.

Influence of Ring Substitutions on Ligand-Receptor Interactions and Specificity

Substituents on either the piperidine or piperazine ring can directly influence ligand-receptor interactions and, consequently, biological activity and selectivity.

Piperazine Ring Substitutions: In many classes of piperazine-containing compounds, the substituent on the second nitrogen of the piperazine ring is a key determinant of activity. For example, in a series of dopamine D3 receptor ligands, various N-heterocyclic substitutions on the piperazine ring were explored, demonstrating that the nature of this substituent is critical for affinity and selectivity. The introduction of different aryl or heterocyclic groups can lead to new or enhanced interactions with the receptor, such as hydrogen bonds, van der Waals interactions, or pi-stacking.

The following table illustrates hypothetical modifications and their potential impact on receptor interactions, based on general principles observed in related compound series.

| Modification Site | Substituent Type | Potential Impact on Ligand-Receptor Interaction |

| Piperazine N' | Small alkyl groups | Modulate basicity and steric interactions |

| Piperazine N' | Aromatic/Heterocyclic rings | Introduce pi-stacking or hydrogen bonding opportunities |

| Piperidine Ring | Hydroxyl or methoxy groups | Introduce hydrogen bond donor/acceptor capabilities |

| Piperidine Ring | Halogens | Alter electronic properties and lipophilicity |

Development of Predictive SAR Models for Biological Activity in this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a predictive QSAR model for this compound analogs would require a dataset of compounds with varying structural features and their corresponding measured biological activities.

The process would typically involve:

Data Collection: Synthesizing and testing a library of this compound derivatives to obtain their biological activity data (e.g., IC50 or Ki values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While no specific QSAR models for this compound were found, studies on other piperidine and piperazine derivatives have successfully employed QSAR to predict activities such as toxicity or receptor inhibition. For example, QSAR models have been developed to predict the inhibitory activity of small molecules against dipeptidyl peptidase 4 (DPP-IV). Such models can be valuable tools in the early stages of drug discovery to prioritize the synthesis of new analogs with potentially improved activity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules like 1-(1,2-Dimethylpiperidin-4-yl)piperazine. jksus.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. In studies of related piperazine (B1678402) and piperidine (B6355638) derivatives, functionals such as B3LYP are commonly used with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For heterocyclic systems like the piperidine and piperazine rings in the title compound, these calculations can confirm the preferred conformation, which is typically a stable chair form. mdpi.comnih.gov The accuracy of the optimized geometry is often validated by comparing calculated parameters with experimental data from X-ray crystallography where available. mdpi.com

Following geometry optimization, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms that the calculated structure represents a true energy minimum. jksus.org This analysis also provides theoretical vibrational spectra (Infrared and Raman), which are crucial for interpreting experimental spectroscopic data. researchgate.netmdpi.com

Table 1: Illustrative Geometric Parameters from DFT Calculations for Heterocyclic Rings Note: This table presents typical parameter types obtained from DFT calculations for piperidine/piperazine rings and does not represent actual calculated values for this compound.

| Parameter | Description | Typical Finding |

|---|---|---|

| Ring Conformation | The 3D shape of the piperidine and piperazine rings. | Chair conformation is typically the most stable. nih.gov |

| C-N Bond Length | The distance between carbon and nitrogen atoms in the rings. | Typically in the range of 1.45-1.48 Å. |

| C-C Bond Length | The distance between carbon atoms in the rings. | Typically in the range of 1.52-1.54 Å. |

| C-N-C Bond Angle | The angle formed by two carbon atoms and a central nitrogen atom. | Approximately 109-112 degrees, indicative of sp³ hybridization. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euschrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov This analysis helps predict how the molecule will interact with other species. In studies of similar molecules, the charge density of the HOMO is often localized on the electron-rich portions, such as the nitrogen-containing rings. acadpubl.eu

Table 2: Key Parameters Derived from Frontier Molecular Orbital Analysis Note: The values in this table are for illustrative purposes based on findings for related compounds and are not specific to this compound.

| Parameter | Symbol | Significance | Example Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability. | -5.0 to -6.5 acadpubl.euresearchgate.netderpharmachemica.com |

| LUMO Energy | ELUMO | Represents the electron-accepting ability. | -1.0 to -3.0 acadpubl.euresearchgate.netderpharmachemica.com |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. acadpubl.eu | ~4.0 to ~5.2 acadpubl.euresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. chemrxiv.org The MEP surface illustrates the charge distribution and is plotted over the molecule's electron density. doi.org Different colors represent regions of varying electrostatic potential, providing a guide to where a molecule is likely to interact with other charged species. researchgate.net

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen or oxygen. chemrxiv.org

Blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. chemrxiv.org

Green represents areas of neutral or near-zero potential. acadpubl.eu

For a molecule like this compound, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the piperazine and piperidine rings, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netchemrxiv.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity. ijpsdronline.com A lower binding energy score typically indicates a more favorable and stable interaction. doi.org

Following a docking simulation, a protein-ligand interaction profiler is used to analyze the specific non-covalent contacts between the ligand and the amino acid residues of the protein's binding pocket. nih.govmdpi.com This detailed profiling reveals the proposed binding mode and the key interactions responsible for the ligand's affinity and specificity.

Common types of interactions identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like nitrogen or oxygen atoms). ijpsdronline.com

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and protein, such as alkyl groups and hydrophobic amino acid residues (e.g., Leucine, Valine, Alanine). ijpsdronline.com

Pi-Stacking: Aromatic ring interactions, which can be parallel or T-shaped. ijpsdronline.com

Pi-Cation Interactions: An electrostatic interaction between a cation and the face of an aromatic ring.

Salt Bridges: Electrostatic interactions between positively and negatively charged groups. nih.gov

For piperazine and piperidine-containing ligands, the nitrogen atoms are often key participants in hydrogen bonding or salt bridge formation with acidic residues like Aspartic Acid or Glutamic Acid in the protein's active site. nih.govresearchgate.net The carbon skeletons of the rings frequently engage in hydrophobic interactions. ijpsdronline.com Understanding this interaction profile is crucial for optimizing ligand design to improve binding potency and selectivity. researchgate.net

Table 3: Common Protein-Ligand Interactions Identified via Molecular Docking

| Interaction Type | Description | Potential Moiety in Compound |

|---|---|---|

| Hydrogen Bond | Interaction between a hydrogen atom and an electronegative atom (N, O). nih.gov | Piperazine N-H group, Piperidine N atom |

| Hydrophobic Interaction | Interaction between nonpolar groups in a polar solvent. ijpsdronline.com | Piperidine and piperazine ring carbons, methyl groups |

| Salt Bridge | Combination of hydrogen bonding and electrostatic interaction. nih.gov | Protonated nitrogen atoms of the piperazine/piperidine rings |

| Water Bridge | Ligand and protein are linked by one or more water molecules. nih.gov | Nitrogen atoms via an intermediate water molecule |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become particularly valuable. nih.gov Pharmacophore modeling is a central technique in this approach. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups—that are necessary for a molecule to exert a specific biological activity. researchgate.net

A three-dimensional (3D) pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. researchgate.net This process involves analyzing the spatial arrangement of these features in the most stable or bioactive conformations of the ligands. For flexible molecules like piperazine derivatives, conformational analysis is a prerequisite to ensure that the relevant low-energy conformations are considered. nih.gov

Once a model is generated, it must be validated to ensure it can reliably distinguish between active and inactive compounds. This is typically done by screening a database containing known active and a large number of presumed inactive molecules (decoys). A robust pharmacophore model will successfully identify a high percentage of the known actives while rejecting the majority of the inactives. chemrxiv.org

For piperidine and piperazine-containing compounds, certain pharmacophoric features are consistently identified as crucial for their interaction with various receptors, such as sigma receptors and serotonin (B10506) receptors. nih.govnih.gov The basic nitrogen atom present in the piperazine or piperidine ring is often a key feature, acting as a positive ionizable group that can form critical ionic or hydrogen bond interactions with acidic residues like glutamate (B1630785) or aspartate in a receptor's binding pocket. nih.gov

Other essential features frequently include:

Hydrophobic Regions: Aromatic or aliphatic groups attached to the core structure often occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity. nih.gov

Hydrogen Bond Acceptors/Donors: Besides the basic nitrogen, other functional groups like amides or hydroxyls can serve as hydrogen bond acceptors or donors, providing specificity and strengthening the ligand-receptor interaction.

These features are spatially arranged in a specific geometry that defines the pharmacophore. For instance, a common pharmacophore model for certain receptor ligands includes a basic amine and two hydrophobic sites separated by a defined distance. nih.gov

Table 2: Common Pharmacophoric Features for Piperazine/Piperidine Scaffolds This table lists features commonly identified in pharmacophore models for this class of compounds based on general findings in medicinal chemistry.

| Pharmacophoric Feature | Chemical Moiety Example | Potential Interaction |

|---|---|---|

| Positive Ionizable (PI) | Protonated piperazine nitrogen | Ionic bond with ASP, GLU |

| Hydrophobic (H) | Aromatic ring, alkyl substituent | van der Waals forces with LEU, ILE, PHE |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, ether oxygen | Hydrogen bond with SER, THR, ASN |

Conformational Analysis and Conformational Landscapes through Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt and the energy barriers between them. physchemres.orgresearchgate.net Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. nih.gov

In an MD simulation, the motion of every atom in a molecular system is calculated over a period of time (from nanoseconds to microseconds), providing a detailed view of the molecule's dynamic behavior. nih.govnih.gov These simulations can reveal how the piperidine and piperazine rings flex and how their substituents orient themselves in different environments, such as in water or when approaching a binding site. nih.govnih.gov

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of atoms for a selected group of atoms over time, providing insight into the stability of the molecule's conformation. A stable simulation is indicated by the RMSD value reaching a plateau. indexcopernicus.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position, highlighting the most flexible regions of the molecule. indexcopernicus.com

Conformational Clustering: This analysis groups similar conformations from the simulation trajectory, identifying the most populated and thus energetically favorable conformational states.

For piperazine derivatives, MD simulations can elucidate the preferred chair or boat conformations of the rings and the equatorial versus axial preferences of substituents, which are critical determinants of binding affinity and selectivity. physchemres.orgnih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of a Small Molecule This table provides an example of common settings used in MD simulations for compounds of this type.

| Parameter | Typical Value / Setting | Purpose |

|---|---|---|

| Force Field | OPLS, AMBER, CHARMM | Describes the potential energy of the system's atoms and bonds. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1.01325 bar | Simulates atmospheric pressure. nih.gov |

| Simulation Time | 100 - 1000 ns | Duration of the simulation to ensure adequate sampling of conformational space. nih.gov |

In Vitro Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive review of scientific databases and literature, specific in vitro pharmacological data for the chemical compound this compound is not publicly available. Consequently, the detailed characterization of its receptor binding affinity, functional activity in cellular assays, and enzyme inhibition profile, as requested, cannot be provided.

The requested article structure required detailed, data-driven content for the following sections:

Receptor Binding Affinity Determinations: Including radioligand and competitive ligand binding assays for targets such as muscarinic, sigma, and opioid receptors.

In Vitro Functional Assays: Including G-Protein Coupled Receptor (GPCR) signaling assays (e.g., [³⁵S]GTPγS) and calcium mobilization assays.

Enzyme Inhibition and Activation Profiling.

While extensive research exists on the broader classes of piperidine and piperazine derivatives, demonstrating their activity at various central nervous system targets, the specific data for this compound is absent from the reviewed sources. nih.govnih.govnih.gov

Scientific literature often explores structure-activity relationships within a series of related compounds. For instance, studies on various piperidine and piperazine derivatives have detailed their affinities for sigma receptors, opioid receptors, and their potential as enzyme inhibitors. nih.govnih.govcabidigitallibrary.orgnih.gov These studies utilize techniques like radioligand binding assays to determine inhibition constants (Ki) and functional assays such as [³⁵S]GTPγS binding to assess agonist or antagonist properties. nih.govmultispaninc.com However, none of the accessed reports included this compound in their studied compound series.

Without specific experimental results from such assays for this compound, any discussion of its in vitro pharmacology would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of an article with the specified detailed outline and data tables is not possible at this time.

In Vitro Pharmacological Characterization and Ligand Binding Studies

Enzyme Inhibition and Activation Profiling

Kinase Inhibition Assays (e.g., Atypical Protein Kinase C, Plasmodial Kinases)

Kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a significant area of drug discovery. ed.ac.uk

While specific inhibition data for 1-(1,2-Dimethylpiperidin-4-yl)piperazine against Atypical Protein Kinase C (aPKC) is not prominent in the reviewed literature, the aPKC subfamily is a critical mediator in signaling pathways that control cell growth and survival. nih.gov The development of inhibitors targeting these kinases often involves heterocyclic scaffolds similar to those in the subject compound.

In the context of infectious diseases, plasmodial kinases, which are essential for the life cycle of the Plasmodium parasite responsible for malaria, are attractive drug targets. nih.gov Research into repurposing human kinase inhibitors has identified compounds with antiplasmodial activity. nih.gov For instance, inhibitors of human Polo-like kinase 1 (PLK1) have demonstrated low nanomolar antiplasmodial efficacy, suggesting that kinase-inhibiting scaffolds can possess cross-species activity. nih.gov Although a direct link to the subject compound is not established, this highlights the potential for piperazine-containing molecules to interact with plasmodial kinase targets.

Hydrolase Enzyme Activity Modulation (e.g., Monoacylglycerol Lipase (B570770), Fatty Acid Amide Hydrolase)

Hydrolase enzymes are critical for the metabolism of signaling lipids. Monoacylglycerol lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) are two key serine hydrolases in the endocannabinoid system. nih.govmdpi.com MAGL is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), while FAAH is responsible for the hydrolysis of anandamide (B1667382) (AEA). nih.govwikipedia.orgwikipedia.org

The piperidine (B6355638) and piperazine (B1678402) moieties are integral to many potent and selective FAAH inhibitors. nih.gov These cyclic structures are thought to favor the covalent interaction of the inhibitor with the catalytic serine (Ser241) in the FAAH active site. nih.govescholarship.org Studies on various piperidine and piperazine carbamates and ureas have demonstrated nanomolar inhibitory activity against FAAH. nih.govrsc.org These inhibitors are often highly selective, showing over 1,000-fold selectivity against other serine hydrolases like MAGL. nih.gov

Similarly, piperidine-based structures have been developed as potent, reversible inhibitors of MAGL. nih.govresearchgate.net MAGL inhibition is pursued for its potential therapeutic effects in neurodegenerative diseases and cancer by elevating levels of 2-AG. nih.govnih.gov The development of such inhibitors underscores the utility of the piperidine scaffold in targeting this class of hydrolases.

Below is a table summarizing the activity of representative piperazine/piperidine-based inhibitors against FAAH.

| Compound Class | Inhibitor Example | Target | IC₅₀ (nM) | Reference |

| Piperidine Carboxamide | PF-750 | FAAH | 16.2 | nih.gov |

| Piperazine Carboxamide | JNJ1661010 | FAAH | 33 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential activity of the piperazine/piperidine scaffold.

Other Enzyme Systems (e.g., α-Glucosidase, Urease)

The therapeutic potential of piperazine derivatives extends to metabolic and microbial enzymes.

α-Glucosidase: This enzyme, located in the intestine, is crucial for the digestion of carbohydrates. Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Several studies have identified piperazine derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.netnih.govresearchgate.net For example, a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives exhibited potent, noncompetitive inhibition of yeast α-glucosidase. nih.govnih.gov

Urease: This nickel-dependent enzyme is vital for the survival of certain pathogens, such as Helicobacter pylori, which is linked to gastric ulcers. frontiersin.orgnih.govnih.gov Inhibition of urease is a key strategy to combat these infections. frontiersin.orgnih.gov Pyridylpiperazine hybrid derivatives have been synthesized and shown to be highly effective urease inhibitors, with IC₅₀ values significantly lower than the standard inhibitor thiourea (B124793). frontiersin.orgnih.gov

The table below shows the inhibitory concentration of representative piperazine derivatives against urease.

| Compound Derivative | Target | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Urease | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.orgnih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Urease | 2.24 ± 1.63 | 23.2 ± 11.0 | frontiersin.orgnih.gov |

This table presents data for structurally related compounds to illustrate the potential activity of the piperazine scaffold.

Elucidation of Molecular Recognition Mechanisms and Binding Specificity

Understanding how ligands bind to their targets is crucial for rational drug design. Molecular modeling, docking, and simulation studies have provided insights into the molecular recognition of piperazine and piperidine derivatives.

For hydrolase inhibitors, computational studies suggest that the conformational flexibility of the piperidine/piperazine ring is critical. escholarship.org Within the FAAH active site, the enzyme appears to induce a steric strain on the cyclic moiety of the inhibitor, which distorts an adjacent amide bond and facilitates the nucleophilic attack by the catalytic serine residue. nih.govescholarship.org This enzyme-induced conformational change is a key aspect of the binding and inhibitory mechanism. escholarship.org

In the case of α-glucosidase inhibitors, docking and molecular dynamics simulations have revealed that piperazine-dithiocarbamate derivatives bind to a novel allosteric site near the enzyme's active site. nih.govnih.gov The binding is primarily driven by hydrophobic contacts, supplemented by key polar interactions. nih.govnih.gov This allosteric binding mechanism explains the observed noncompetitive inhibition kinetics. nih.gov

For urease inhibitors, in silico analysis shows that pyridylpiperazine derivatives form favorable interactions within the enzyme's active site. frontiersin.orgnih.gov These interactions result in strong binding energies, correlating with their potent inhibitory activity. frontiersin.orgnih.gov The piperazine moiety often serves as a central scaffold, positioning other functional groups to interact with key amino acid residues in the binding pocket. frontiersin.org

Similarly, studies on piperazine derivatives binding to other targets, like serum albumin, confirm that the piperazine pharmacophore can enhance protein-binding capacity, which is a critical property for the pharmacokinetic behavior of therapeutic agents. mdpi.com

In Vitro Metabolic Studies and Biotransformation Pathways

Assessment of Metabolic Stability in Hepatic Subcellular Fractions

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by liver enzymes. This is a key factor in predicting its in vivo half-life and oral bioavailability. nuvisan.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govnih.gov Microsomal stability assays are widely used to assess a compound's susceptibility to oxidative metabolism. nih.govnih.gov In these assays, the test compound is incubated with mouse and human liver microsomes in the presence of necessary cofactors like NADPH. The disappearance of the parent compound is monitored over time to determine its metabolic rate. nih.gov For piperazine-containing compounds, rapid metabolism in mouse and human liver microsomes has been observed, with half-lives as short as 2-3 minutes in some cases. nih.govresearchgate.net

The S9 fraction is a supernatant obtained from the centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. nih.gov This allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. nih.gov S9 stability assays provide a more comprehensive picture of a compound's metabolic fate by including pathways such as glucuronidation and sulfation, which are crucial for the detoxification and elimination of many drugs. nih.gov

From the data generated in microsomal and S9 stability assays, two key parameters are calculated: the in vitro half-life (t1/2) and the intrinsic clearance (CLint). dundee.ac.uk The t1/2 represents the time it takes for 50% of the compound to be metabolized, while CLint is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. dundee.ac.uk These values are crucial for predicting the in vivo hepatic clearance of a drug. nuvisan.com

Below is an illustrative data table for a structurally related piperazine (B1678402) derivative, demonstrating typical output from such studies.

| Species | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 12 | 115 |

| Human | 28.8 | 48.1 |

This is a hypothetical table for a structurally related compound to illustrate the data format. No specific data is available for 1-(1,2-Dimethylpiperidin-4-yl)piperazine.

Identification and Structural Characterization of Metabolites

Identifying the metabolites of a drug candidate is critical for understanding its complete pharmacokinetic and pharmacodynamic profile, as metabolites can be active, inactive, or even toxic.

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically making it more polar. researchgate.net For a compound like this compound, several Phase I pathways are anticipated:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic pathway for both piperidine (B6355638) and piperazine rings. nih.govfrontiersin.org This can occur at various positions on the aliphatic rings.

N-Demethylation: The removal of a methyl group from a nitrogen atom is a frequent metabolic step. researchgate.net In the case of this compound, the methyl group on the piperidine nitrogen is a likely site for N-demethylation.

Oxidative Cleavage: The piperazine ring can undergo oxidative cleavage, leading to the formation of more linear and polar metabolites. frontiersin.org

Ester Hydrolysis: While not directly applicable to the parent compound's structure, if it were a pro-drug with an ester linkage, hydrolysis would be a key metabolic step. nih.gov

Studies on other piperazine derivatives have identified metabolites resulting from N-oxidation, hydroxylation, and oxidative deamination. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. youtube.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, often at a hydroxyl group introduced during Phase I metabolism. nih.govnih.gov

Sulfation: The addition of a sulfonate group is another common conjugation reaction that enhances the water solubility of metabolites for renal clearance. youtube.com

For piperazine-based compounds, glucuronidation has been identified as a significant route of metabolism. nih.gov

Establishment of Structure-Metabolism Relationships for Enhancing Metabolic Stability

The metabolic stability of a compound is a key factor in its potential as a therapeutic agent. Structure-metabolism relationships (SMRs) are established by systematically modifying the chemical structure of a lead compound and evaluating the impact on its metabolic profile. For compounds containing piperidine and piperazine rings, several strategies can be employed to enhance metabolic stability.

The piperazine and piperidine rings are susceptible to a variety of metabolic reactions, including N-dealkylation, ring hydroxylation, and oxidation. The sites of metabolism are often influenced by the electronic and steric properties of the substituents on these rings. For instance, the presence of alkyl groups, such as the dimethyl substitution on the piperidine ring of this compound, can influence the regioselectivity of cytochrome P450 (CYP)-mediated oxidation.

Research on other piperazine-containing compounds has shown that modifications to the piperazine ring can significantly alter metabolic clearance. For example, the replacement of a piperazine with a piperidine moiety has been shown in some instances to improve metabolic stability and reduce the formation of reactive metabolites. In one study, this substitution led to a molecule that was less likely to form iminium reactive species.

To enhance the metabolic stability of this compound, several approaches could be considered based on established SMRs:

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near potential sites of metabolism can decrease the electron density and thus reduce the susceptibility to oxidative metabolism by CYPs.

Steric Hindrance: Introducing bulky groups at or near metabolically liable positions can sterically hinder the approach of metabolizing enzymes. The existing methyl groups on the piperidine ring may already confer a degree of steric hindrance.

Blocking of Metabolically Active Sites: Replacing a hydrogen atom with a fluorine atom or another group that is resistant to metabolism at a known site of hydroxylation can effectively block this metabolic pathway.

The following interactive table summarizes potential structural modifications and their expected impact on the metabolic stability of a hypothetical series of analogs of this compound, based on general principles of SMR.

| Analog | Modification | Predicted Impact on Metabolic Stability | Rationale |

| Analog 1 | Fluorination of the piperidine ring | Increased | Blocking of potential hydroxylation sites. |

| Analog 2 | Replacement of N-methyl with N-cyclopropyl | Increased | Reduced susceptibility to N-dealkylation. |

| Analog 3 | Introduction of a gem-dimethyl group on the piperazine ring | Increased | Steric hindrance of N-dealkylation and ring oxidation. |

| Analog 4 | Replacement of piperazine with a non-basic bioisostere | Variable | Alteration of pKa and potential for different metabolic pathways. |

In Silico Prediction of Metabolic Pathways and Sites of Metabolism

In the absence of direct experimental data, in silico models provide a valuable tool for predicting the metabolic fate of new chemical entities. Various computational tools and algorithms can predict the sites of metabolism (SOMs) and the likely metabolites of a compound based on its structure. These predictions are typically based on databases of known metabolic reactions and quantum chemical calculations of atom reactivity.

For this compound, in silico models would likely predict metabolism at several key positions:

N-dealkylation: The bond between the piperidine and piperazine rings, as well as the N-methyl group on the piperidine ring, are potential sites for N-dealkylation, a common metabolic pathway for amines.

Hydroxylation: Aliphatic hydroxylation can occur at various positions on both the piperidine and piperazine rings. The carbons adjacent to the nitrogen atoms (α-carbons) are often particularly susceptible.

N-oxidation: The nitrogen atoms in both the piperidine and piperazine rings are potential sites for N-oxidation to form N-oxides.

Ring Opening: Oxidative cleavage of the piperazine ring can also occur, leading to the formation of ethylenediamine (B42938) derivatives.

The table below illustrates a hypothetical output from an in silico metabolism prediction tool for this compound.

| Predicted Metabolic Reaction | Site of Metabolism | Predicted Metabolite | Enzyme Family Implicated |

| N-Demethylation | N1-methyl of piperidine | 1-(1-Methylpiperidin-4-yl)piperazine | Cytochrome P450 |

| N-Dealkylation | C4 of piperidine | Piperazine and 1,2-dimethylpiperidine (B3055814) fragments | Cytochrome P450 |

| Hydroxylation | C3 or C5 of piperidine | Hydroxylated derivative | Cytochrome P450 |

| N-Oxidation | N4 of piperazine | N-oxide derivative | Cytochrome P450, FMO |

| Ring Hydroxylation | C2 or C3 of piperazine | Hydroxylated derivative | Cytochrome P450 |

Metabolic Control Analysis (MCA) in Relevant Biochemical Pathways

Metabolic Control Analysis (MCA) is a quantitative framework used to understand how the flux and concentration of metabolites in a metabolic pathway are controlled by the different enzymes within that pathway. nih.govfiveable.menih.gov Unlike the traditional concept of a single "rate-limiting step," MCA recognizes that control is often distributed among several steps in the pathway. nih.govfiveable.menih.gov The key parameters in MCA are the flux control coefficients (C) and elasticity coefficients (ε).

In the context of the metabolism of this compound, MCA could be applied to understand the broader impact of its biotransformation on relevant biochemical pathways. For example, if the metabolism of this compound consumes co-factors such as NADPH (for CYP-mediated reactions) or UDPGA (for glucuronidation), MCA could be used to model how this consumption might affect other pathways that rely on the same co-factors.

The application of MCA in this context would involve:

Defining the System: Identifying the key enzymes and metabolic pathways involved in the biotransformation of this compound and any interconnected endogenous pathways.

Measuring Kinetic Parameters: Determining the kinetic properties (e.g., Vmax, Km) of the enzymes involved in the metabolism of the compound.

Calculating Control Coefficients: Using the kinetic data to calculate the flux control coefficients for each enzyme in the pathway. This would reveal which enzymes exert the most significant control over the rate of metabolism of the compound.

While specific MCA studies on this compound are not available, the principles of MCA provide a theoretical framework for predicting how its metabolism might be influenced by genetic polymorphisms in metabolizing enzymes, co-administration of other drugs, or disease states that alter enzyme expression or co-factor availability. For instance, an individual with a genetic variant that reduces the activity of a key metabolizing enzyme would exhibit a shift in the distribution of control within the metabolic pathway, potentially leading to altered clearance and exposure to the parent compound.

Advanced Analytical and Chemoinformatics Approaches

Chromatographic Method Development for the Analysis of 1-(1,2-Dimethylpiperidin-4-yl)piperazine and its Derivatives

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives in various matrices. The development of robust analytical methods is critical for quality control, metabolic studies, and pharmacokinetic assessments.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique. However, the direct analysis of saturated heterocyclic compounds like this compound presents a significant challenge. The molecule lacks a suitable chromophore, meaning it does not absorb UV light in the typical analytical range (200-400 nm), making detection by standard UV spectrophotometers difficult and insensitive. jocpr.comresearchgate.net

To overcome this limitation, analytical methods often rely on indirect detection or, more commonly, chemical derivatization, a process discussed in section 7.1.3. After derivatization, a reversed-phase HPLC method is typically employed. The separation is achieved on a C18 column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer allows for the effective separation of the derivatized analyte from other components. jocpr.com

Table 1: Example HPLC-UV Conditions for Analysis of a Derivatized Piperazine (B1678402) Analog

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile/MethanolB: Aqueous Buffer |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Dependent on derivatizing agent (e.g., 340 nm for NBD-Cl derivative) jocpr.com |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) is a powerful alternative that circumvents the need for a chromophore. nih.gov This technique offers high sensitivity, selectivity, and the ability to determine the accurate mass of the analyte, which is invaluable for both quantification and structural elucidation. mdpi.com

For quantification, the method is validated for parameters such as linearity, precision, accuracy, and the limit of quantification (LOQ). mdpi.comnih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, where it detects the protonated molecule [M+H]⁺.

A key advantage of high-resolution mass spectrometry, such as TOF-MS, is its application in metabolite identification. mdpi.com By comparing the mass spectra of samples from preclinical studies with control samples, potential metabolites can be identified based on their accurate mass. Common metabolic transformations for piperazine-containing compounds include N-dealkylation, hydroxylation, and oxidation. The high mass accuracy of TOF-MS allows for the determination of the elemental composition of these metabolites, providing strong evidence for their proposed structures.

Table 2: Hypothetical Mass Data for this compound and Potential Metabolites

| Compound | Formula | Monoisotopic Mass | [M+H]⁺ | Potential Metabolic Route |

| Parent Compound | C₁₁H₂₃N₃ | 197.190 | 198.197 | - |

| Hydroxylated Metabolite | C₁₁H₂₃N₃O | 213.184 | 214.192 | Oxidation |

| N-dealkylated Metabolite | C₁₀H₂₁N₃ | 183.174 | 184.181 | Removal of a methyl group |

Chemical derivatization is a strategy used to modify an analyte to enhance its analytical properties. For compounds like this compound, which lack a UV chromophore, pre-column derivatization is essential for sensitive HPLC-UV analysis. jocpr.comjocpr.com This involves reacting the compound with a reagent that attaches a chromophoric or fluorophoric tag to the molecule.

A widely used derivatizing reagent for secondary amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.commdpi.com NBD-Cl reacts with the secondary amine of the piperazine ring under mild alkaline conditions to form a stable, highly UV-active derivative. jocpr.comjocpr.com This reaction allows for the detection of piperazine and its derivatives at very low concentrations using standard HPLC-UV instrumentation. jocpr.com The resulting derivative can be readily separated from excess reagent and other sample components using reversed-phase HPLC. jocpr.com

Chemoinformatics and Cheminformatics Applications for Compound Libraries

Chemoinformatics provides the tools to manage, analyze, and model large collections of chemical compounds, which is crucial for modern drug discovery. For libraries centered around the piperidine-piperazine scaffold, these techniques are used to analyze diversity, predict properties, and understand structure-activity relationships.

Chemical space analysis is used to assess the diversity and structural properties of a collection of molecules. rsc.org For a library of piperidine-piperazine derivatives, the goal is to ensure that the compounds cover a broad and relevant area of chemical space, thereby increasing the probability of identifying compounds with desired biological activities. whiterose.ac.ukwhiterose.ac.uk

This analysis involves calculating various molecular descriptors for each compound in the library, such as:

Molecular Weight (MW): Relates to the size of the molecule.

LogP: A measure of lipophilicity.

Topological Polar Surface Area (TPSA): Relates to membrane permeability.

3D Shape Descriptors: Quantify the three-dimensional structure of the molecule.

One method to visualize the 3D shape diversity of a library is the Principal Moments of Inertia (PMI) plot. whiterose.ac.uk This plot helps researchers understand whether their compound collection consists primarily of flat, 2D molecules or if it contains a desirable distribution of 3D shapes, which is often crucial for interacting with complex biological targets. rsc.orgwhiterose.ac.uk

Once a library of piperidine-piperazine derivatives is synthesized and tested for biological activity, the resulting data is a valuable resource for data mining. This process involves using computational algorithms to identify patterns and relationships between the chemical structure of the compounds and their measured biological activity (Structure-Activity Relationship, SAR). researchgate.netnih.gov

Large bioactivity databases, such as ChEMBL, serve as repositories for this type of information. researchgate.net By analyzing these datasets, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can:

Identify key structural features that are essential for activity. nih.gov

Predict the activity of new, unsynthesized compounds.

Guide the rational design of next-generation derivatives with improved potency, selectivity, or pharmacokinetic properties. researchgate.net

Pattern recognition algorithms and machine learning techniques are increasingly used to analyze complex SAR datasets, helping to uncover non-linear relationships that might be missed by traditional analysis. researchgate.net

Computational Approaches for Predicting ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In modern drug discovery, the early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for identifying viable drug candidates and reducing late-stage attrition. For novel compounds like this compound, in silico computational models provide a rapid and cost-effective means of predicting these essential pharmacokinetic parameters before extensive laboratory testing is undertaken. These predictive models utilize a compound's chemical structure to calculate various physicochemical and pharmacokinetic properties. nih.gov

A variety of software platforms and web-based tools, such as SwissADME, pkCSM, ADMETlab 2.0, and MetaCore/MetaDrug, are employed to generate these predictions. nih.govmdpi.comresearchgate.netacs.org These tools rely on extensive databases of experimentally determined properties of known molecules to build quantitative structure-activity relationship (QSAR) models. mdpi.comnih.gov By analyzing the structural features of this compound, these models can estimate its behavior within a biological system.

Key ADME parameters that are typically predicted include:

Absorption: This involves predicting properties like aqueous solubility (LogS), intestinal absorption, and cell permeability (e.g., Caco-2 permeability). For a compound to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream. nih.gov

Distribution: Predictions in this category often focus on the volume of distribution (VDss), plasma protein binding, and the ability to cross the blood-brain barrier (BBB). The BBB penetration is a critical parameter for compounds intended to act on the central nervous system, while it is an undesirable trait for peripherally acting drugs. researchgate.net

Metabolism: Computational tools can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting which CYP isoenzymes are likely to metabolize the compound, and whether the compound is likely to inhibit these enzymes, is vital for assessing potential drug-drug interactions. researchgate.net

Excretion: This is often evaluated by predicting the total clearance of the compound from the body.

The predicted ADME properties for a compound like this compound can be summarized in a data table to provide a comprehensive pharmacokinetic profile.

Table 1: Illustrative Predicted ADME Properties for this compound This table presents a hypothetical set of data representative of what would be generated by computational ADME prediction software. Actual values would require specific analysis of the compound.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.95 cm/s | High permeability | |

| Human Intestinal Absorption | 92% | Well absorbed | |

| Distribution | Volume of Distribution (VDss) | > 0.45 L/kg | Distributes into tissues |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB | |

| P-glycoprotein Substrate | No | Not likely to be effluxed | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug interactions |

| CYP3A4 Inhibitor | No | Low potential for interactions |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

Computational Toxicology Prediction Focusing on Mechanistic Insights into Biological Interactions

Alongside predicting pharmacokinetics, computational methods are indispensable for early-stage hazard identification through the prediction of a compound's toxicological profile. nih.gov Computational toxicology employs a range of methods, including QSAR models, rule-based expert systems (e.g., DEREK Nexus), and molecular docking, to forecast potential adverse effects. researchgate.netresearchgate.net These tools assess the likelihood of a molecule causing various forms of toxicity, such as mutagenicity, carcinogenicity, cardiotoxicity, and hepatotoxicity. nih.gov

For this compound, these predictive models would analyze its structure for "structural alerts" or toxicophores—subfragments of the molecule known to be associated with specific toxicities. nih.gov By comparing the compound's structure to databases of known toxicants, these programs can estimate its potential to cause harm.

Key areas of computational toxicology prediction include:

Mutagenicity: The Ames test for mutagenicity is a common endpoint predicted by in silico models, which assess the likelihood of a compound causing DNA mutations. researchgate.net

Carcinogenicity: Models predict the potential of a compound to cause cancer based on statistical correlations with the structures of known carcinogens. researchgate.net

Cardiotoxicity: A primary focus is predicting the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, as blockage of this channel can lead to life-threatening cardiac arrhythmias. nih.gov

Hepatotoxicity: Liver toxicity (DILI - Drug-Induced Liver Injury) is a major reason for drug withdrawal, and predictive models are used to flag compounds with a high risk of causing liver damage. nih.gov

Beyond simple prediction, a key goal of computational toxicology is to provide mechanistic insights into why a compound might be toxic. This is achieved by simulating the interaction between the compound and specific biological macromolecules. nih.gov For instance, molecular docking can be used to model how this compound might bind to the active site of a metabolic enzyme or a toxicity-related receptor. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the compound within the binding pocket, potentially leading to inhibition or off-target effects. nih.gov This understanding of molecular-level interactions helps to rationalize the predicted toxicity and can guide the redesign of the molecule to mitigate these risks.

Table 2: Illustrative Predicted Toxicological Profile for this compound This table presents a hypothetical set of data representative of what would be generated by computational toxicology software. Actual values would require specific analysis of the compound.

| Toxicity Endpoint | Prediction Model | Predicted Result | Confidence Level |

|---|---|---|---|

| AMES Toxicity | In silico QSAR | Non-mutagen | High |

| Carcinogenicity | Carcinogenicity Potency Database | Negative | Moderate |

| hERG Inhibition | hERG-specific QSAR | Inhibitor | High |

| Hepatotoxicity (DILI) | Rule-based expert system | Risk of liver injury | Moderate |

By integrating these computational ADME and toxicology predictions, researchers can build a comprehensive early-stage profile of a new chemical entity like this compound, enabling more informed decisions in the drug development process.

Conclusion and Future Research Directions

Synthesis of Key Findings and Identification of Research Gaps

A thorough review of existing literature reveals that while general synthetic methods for piperazine (B1678402) and piperidine (B6355638) derivatives are well-established, specific research focused on 1-(1,2-Dimethylpiperidin-4-yl)piperazine is sparse. mdma.chresearchgate.net The primary and most significant research gap is the absence of comprehensive pharmacological and biochemical characterization. Its biological targets, mechanism of action, and potential therapeutic applications remain undefined.

The key structural features—a disubstituted piperidine ring and a piperazine moiety—are common in compounds targeting the central nervous system (CNS), including receptors like histamine (B1213489) H3 and sigma-1. nih.gov However, without empirical data, any presumed activity is purely speculative. Therefore, the immediate future of research on this compound must be centered on systematic screening and characterization to build a foundational biological profile.

Emerging Synthetic Methodologies for the Development of Novel this compound Analogs

The development of novel analogs is crucial for establishing structure-activity relationships (SAR) and optimizing potential lead compounds. researchgate.net Recent advances in synthetic organic chemistry offer powerful tools to efficiently generate a diverse library of analogs based on the this compound scaffold. ajchem-a.comnih.gov

Late-stage functionalization, particularly C–H functionalization of the piperidine or piperazine rings, provides an attractive route to introduce chemical diversity without requiring de novo synthesis for each analog. mdpi.comacs.org This approach allows for the rapid modification of the core structure, enabling the exploration of a wider chemical space. acs.org Furthermore, modern catalytic methods, such as photoredox catalysis, can facilitate C-C and C-N bond formations under mild conditions, which is ideal for complex molecule synthesis. mdpi.com A concise double aza-Michael reaction could also be an efficient method for creating chiral 2-substituted 4-piperidone (B1582916) building blocks, which can be further elaborated into analogs. acs.org

Table 1: Emerging Synthetic Methodologies for Analog Development

| Methodology | Description | Potential Application for Analog Synthesis |

|---|---|---|

| Late-Stage C–H Functionalization | Directly modifies existing C-H bonds on the piperidine or piperazine core, allowing for rapid diversification. mdpi.comacs.org | Introduction of aryl, alkyl, or other functional groups at various positions to probe SAR. |

| Photoredox Catalysis | Uses visible light to initiate chemical reactions under mild conditions, suitable for complex scaffolds. mdpi.com | Facilitates novel C-C and C-N bond formations to create analogs with diverse substituents. |

| Double Aza-Michael Reaction | An atom-efficient method to access chiral substituted piperidone building blocks from divinyl ketones. acs.org | Synthesis of stereochemically enriched analogs with substituents at the 2-position of the piperidine ring. |

| Flow Chemistry | Conducting reactions in a continuous flowing stream rather than a batch, allowing for better control, safety, and scalability. | Efficient and scalable synthesis of the core scaffold and its key intermediates. |

Integration of Advanced Computational Modeling for Deeper Mechanism Elucidation

In parallel with synthetic and biological efforts, advanced computational modeling can provide invaluable insights into the compound's potential mechanisms of action and guide analog design. nih.gov Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interaction with potential biological targets. researchgate.netresearchgate.net

Once initial biological targets are identified through screening, molecular docking studies can predict the binding poses of the compound and its analogs within the active site. ijpsdronline.com These computational studies can help rationalize observed biological activities and prioritize the synthesis of new analogs with improved potency and selectivity. nih.gov For instance, if the compound shows affinity for a G-protein coupled receptor (GPCR), docking and MD simulations can reveal key interactions with specific amino acid residues, guiding modifications to enhance binding. nih.govijpsdronline.com

Strategic Directions for Further In Vitro Pharmacological and Biochemical Characterization

A systematic in vitro pharmacological and biochemical characterization is the most critical next step. A tiered approach, starting with broad screening and progressing to more focused assays, will be most efficient.

Initially, the compound should be subjected to broad panel screening against a diverse range of biological targets, such as GPCRs, ion channels, and kinases, which are common targets for piperazine- and piperidine-containing molecules. auburn.edu Any hits from this initial screen should be validated through dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values). researchgate.net

For validated hits, further biochemical and cellular assays are necessary to elucidate the mechanism of action. nih.gov For example, if the compound inhibits a particular enzyme, kinetic studies should be performed to determine the mode of inhibition. If it binds to a receptor, functional assays (e.g., measuring second messenger levels) should be conducted to determine if it acts as an agonist, antagonist, or allosteric modulator. nih.govresearchgate.net

Table 2: Strategic In Vitro Screening Cascade

| Phase | Assay Type | Objective | Example |

|---|---|---|---|

| Phase 1: Primary Screening | Broad Target Panel Screening | Identify initial biological targets. | Commercial screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint). |

| Phase 2: Hit Validation | Dose-Response Assays | Confirm activity and determine potency (IC₅₀/EC₅₀). researchgate.net | Radioligand binding assays or functional assays with serial dilutions of the compound. nih.gov |

| Phase 3: Mechanism of Action | Biochemical & Cellular Assays | Elucidate the specific mechanism of interaction with the target. nih.gov | Enzyme kinetics, second messenger assays, electrophysiology. |

| Phase 4: Selectivity Profiling | Counter-Screening | Assess activity against related targets to determine selectivity. | Assays against homologous receptors or enzyme isoforms. |

Potential for Derivatization of this compound Towards Novel Chemical Biology Probes and Tool Compounds